3-Ethoxy-1-isopropylnaphthalene
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Overview
Description
3-Ethoxy-1-isopropylnaphthalene is an organic compound belonging to the class of naphthalenes It is characterized by the presence of an ethoxy group and an isopropyl group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-1-isopropylnaphthalene can be achieved through several methods. One common approach involves the alkylation of naphthalene derivatives. For instance, the ethoxy group can be introduced via the Williamson ether synthesis, where an ethoxide ion reacts with a suitable naphthalene derivative. The isopropyl group can be introduced through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-1-isopropylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride as a catalyst.
Major Products
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalene derivatives
Substitution: Various substituted naphthalenes depending on the electrophile used.
Scientific Research Applications
3-Ethoxy-1-isopropylnaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethoxy-1-isopropylnaphthalene involves its interaction with specific molecular targets. The ethoxy and isopropyl groups influence its binding affinity and reactivity with enzymes and receptors. The pathways involved often include modulation of enzymatic activity and alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethoxy-1-propylnaphthalene
- 3-Methoxy-1-isopropylnaphthalene
- 1-Ethoxy-3-isopropylnaphthalene
Uniqueness
3-Ethoxy-1-isopropylnaphthalene is unique due to the specific positioning of the ethoxy and isopropyl groups on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C15H18O |
---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
3-ethoxy-1-propan-2-ylnaphthalene |
InChI |
InChI=1S/C15H18O/c1-4-16-13-9-12-7-5-6-8-14(12)15(10-13)11(2)3/h5-11H,4H2,1-3H3 |
InChI Key |
DACSBDFOOQBFMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=CC=CC=C2C(=C1)C(C)C |
Origin of Product |
United States |
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